molecular formula C11H19NO6 B13393931 Boc-alpha-Methyl-D-Glu

Boc-alpha-Methyl-D-Glu

Cat. No.: B13393931
M. Wt: 261.27 g/mol
InChI Key: CSNNEGCYWCLURA-LLVKDONJSA-N
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Description

Boc-alpha-Methyl-D-Glu, also known as Boc-®-2-amino-2-methylpentanedioic acid, is a derivative of glutamic acid. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its protective Boc (tert-butyloxycarbonyl) group. This compound is valuable in various scientific research applications, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-Methyl-D-Glu typically involves the protection of the amino group of alpha-methyl-D-glutamic acid with a Boc group. The reaction is carried out under either aqueous or anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction can be performed in solvents like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The Boc protection is typically carried out in a continuous flow system to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-Methyl-D-Glu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .

Mechanism of Action

The mechanism of action of Boc-alpha-Methyl-D-Glu involves its ability to form covalent bonds with proteins and other biomolecules. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amino group until the desired stage of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-alpha-Methyl-D-Glu is unique due to its alpha-methyl substitution, which provides steric hindrance and affects the compound’s reactivity and selectivity in chemical reactions. This feature makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

InChI

InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

CSNNEGCYWCLURA-LLVKDONJSA-N

Isomeric SMILES

C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O

Origin of Product

United States

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